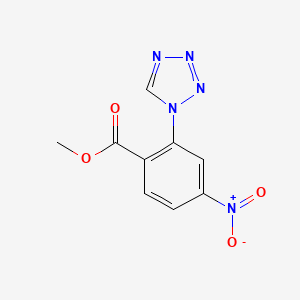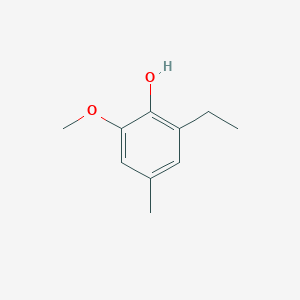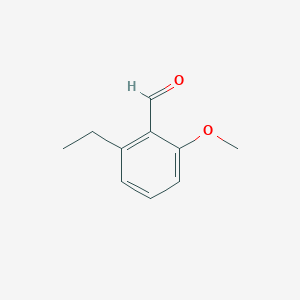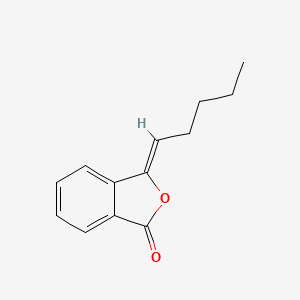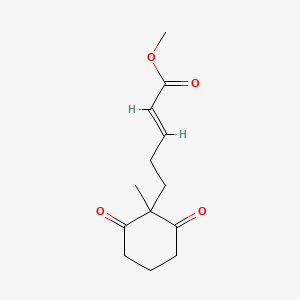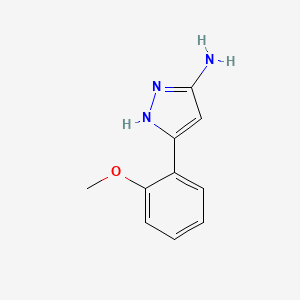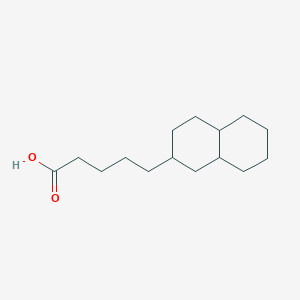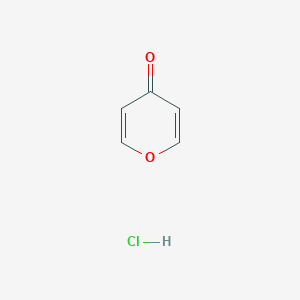
4H-Pyran-4-one hydrochloride
概要
説明
4H-Pyran-4-one, also known as Tetrahydro-4H-pyran-4-one, is a versatile colorless liquid used as an intermediate in organic chemistry . It possesses a unique pyran ring structure and is soluble in organic solvents but not water . It is stable but can degrade under certain conditions .
Synthesis Analysis
A simple approach to synthesize new highly substituted 4H-pyran derivatives has been described . Efficient et3n acts as a readily accessible catalyst of this process performed in pure water and with only a 20 mol% of catalyst loading . The extremely simple operational methodology, short reaction times, clean procedure, and excellent product yields render this new approach extremely appealing for the synthesis of 4H-pyrans .
Molecular Structure Analysis
The molecular formula of 4H-Pyran-4-one is C5H4O2 . It has a molecular weight of 96.0841 . The structure is available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
4H-Pyran-4-one has been synthesized following diverse methodologies . Recent preparations of 4H-pyrans involved more complex catalysts such as ionic liquids, heterogeneous catalysts, polyethylene glycol (PEG), magnetic nanoparticles, MOFs, or sophisticated organocatalysts .
Physical And Chemical Properties Analysis
4H-Pyran-4-one is a colorless liquid . It is soluble in organic solvents but not water . It is stable but can degrade under certain conditions .
科学的研究の応用
Synthesis of 4H-Pyran-4-one Derivatives
4H-Pyran-4-ones are heterocycles with significant biological properties, valuable in various fields such as fungicides, herbicides, and the treatment of hypersensitivity conditions like asthma and allergies. Their synthesis involves complex chemical processes, as illustrated by Shahrisa et al. (2000), who developed a novel method for their synthesis, particularly focusing on 2-bromomethyl-6-methyl-4H-pyran-4-one (Shahrisa, Tabrizi, & Ahsani, 2000).
Multicomponent Synthesis Techniques
Ye et al. (2010) highlighted the one-pot multicomponent synthesis of polyfunctionalized 4H-pyran derivatives, which offers an efficient route to target compounds with short reaction times and high yields. This technique is particularly beneficial for synthesizing derivatives with fluorochloro pyridyl moieties (Ye, Xu, Shao, Xu, & Li, 2010).
Medicinal Applications
Borah et al. (2021) reviewed the synthesis and medicinal application of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, emphasizing the role of 4H-pyran-4-ones in pharmaceutical chemistry due to their broad biological activities (Borah, Dwivedi, & Chowhan, 2021).
Catalytic Synthesis Approaches
Heravi et al. (2009) demonstrated the synthesis of 4H-pyrans using Cu(II) oxymetasilicate as an efficient, reusable catalyst. This method offers better yields, shorter reaction times, and mild conditions, emphasizing the importance of catalysts in the synthesis process (Heravi, Beheshtiha, Pirnia, Sadjadi, & Adibi, 2009).
Biological and Pharmacological Applications
Guo et al. (2013) developed an efficient one-pot synthesis method for functionalized 2-amino-4H-pyrans, highlighting their potential in constructing a diversity-oriented library of 4H-pyrans with applications in biology and pharmacology (Guo, An, Mo, Wang, Liu, Wang, & Zhang, 2013).
Environmental Applications
Dib et al. (2022) reported on the use of MgAl2O4 spinel-type as a highly efficient catalyst for one-pot synthesis of 4H-pyrans, demonstrating an environmentally friendly strategy with applications in the synthesis of bioactive compounds (Dib, Kacem, Talbi, Ouchetto, Ouchetto, Essoumhi, Hafid, & Khouili, 2022).
作用機序
Safety and Hazards
According to the safety data sheet, 4H-Pyran-4-one is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/eye protection/face protection .
将来の方向性
The development of new simple, efficient, and economical procedures affording 4H-pyrans is still required . With the growing concern about sustainability, the use of water as a solvent or co-solvent has become one of the main challenges in green chemistry . Therefore, the development of reactions in pure water is still a challenging task .
特性
IUPAC Name |
pyran-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBYHBQCTHMIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=CC1=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 7-{[(trifluoromethyl)sulfonyl]oxy}-3-azabicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B3301388.png)
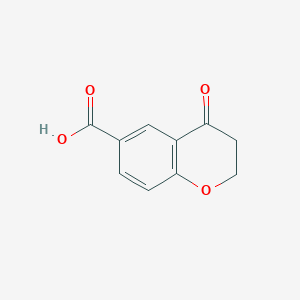

![4,6,6-Trimethyl-2-(4-methylpentanoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B3301413.png)
